molecular formula C20H26N2O3S B2692277 2-(3,4-dimethoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 954647-35-9

2-(3,4-dimethoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2692277
CAS RN: 954647-35-9
M. Wt: 374.5
InChI Key: ZYSSSRPYPIEITN-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.

Scientific Research Applications

Oxidative Radical Cyclization

The compound has been utilized in the oxidative radical cyclization process. A study demonstrated the treatment of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide with Mn(OAc)3 in the presence of Cu(OAc)2, leading to the formation of tetrahydroindol-2-one. This process was applied in a formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid, showcasing its potential in synthetic organic chemistry for constructing complex molecular structures (Shiho Chikaoka et al., 2003).

Structure/Activity Studies for Opioid Agonists

Research involving structure/activity studies related to analogs of the compound has been conducted to develop novel series of potent and selective kappa-opioid agonists. These studies included the synthesis of various N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring substitutions to enhance opioid kappa agonist properties, leading to potential therapeutic agents for pain management (J. J. Barlow et al., 1991).

Anticancer Drug Synthesis and Molecular Docking Analysis

Another significant application is in the field of medicinal chemistry, where analogs of the compound have been synthesized and evaluated for anticancer activity. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and confirmed for anticancer activity through in silico modeling, targeting the VEGFr receptor. This highlights its role in the development of new therapeutic agents against cancer (Gopal Sharma et al., 2018).

Development of Potent Opioid Kappa Agonists

Further research has led to the development of conformationally constrained bicyclic derivatives of potent and selective K-opioid receptor agonists. These studies aimed to understand the effect of conformational restriction and stereochemistry on affinity and selectivity towards kappa-opioid receptors, contributing to the pharmacological characterization of kappa-opioid antagonists (Y. Long et al., 2010).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-24-18-6-5-15(11-19(18)25-2)12-20(23)21-13-17(16-7-10-26-14-16)22-8-3-4-9-22/h5-7,10-11,14,17H,3-4,8-9,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSSSRPYPIEITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

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